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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-
hydroxybenzoate

Introduction
Methyl 2-amino-3-hydroxybenzoate (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is an important

aromatic compound, serving as a key intermediate in the synthesis of various heterocyclic

systems, including benzoxazoles, which are found in a number of polycyclic antibiotics.[1][2] As

with any synthetic intermediate, particularly in the context of drug development and materials

science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides

the definitive fingerprint of a molecule, revealing the precise arrangement of atoms and

functional groups.

This guide provides a comprehensive analysis of the core spectroscopic data for Methyl 2-
amino-3-hydroxybenzoate, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an

application-centric viewpoint, explaining not only the data itself but also the causality behind the

observed phenomena and the experimental protocols required to obtain high-fidelity results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of an

organic molecule in solution. It provides detailed information about the chemical environment,
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connectivity, and stereochemistry of each atom.

Molecular Structure and Proton Assignments
To facilitate the discussion of NMR data, the structure of Methyl 2-amino-3-hydroxybenzoate
with proton and carbon numbering is shown below.

Caption: Structure of Methyl 2-amino-3-hydroxybenzoate.

¹H NMR Spectroscopy
The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms

in the molecule. The spectrum of Methyl 2-amino-3-hydroxybenzoate was acquired in

deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve the analyte

and to avoid obscuring analyte signals.[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.66 Singlet (s) 1H Phenolic -OH

7.20 Doublet (d) 1H Ar-H6

6.81 Doublet (d) 1H Ar-H4

6.39 Triplet (t) 1H Ar-H5

6.09 Broad Singlet (br. s) 2H Amino -NH₂

3.78 Singlet (s) 3H Methoxy -OCH₃

Data sourced from

ChemicalBook.[4]

Interpretation and Causality:

-OH Proton (δ 9.66): The phenolic proton is significantly deshielded and appears as a sharp

singlet downfield. Its chemical shift can be variable and is concentration-dependent, but its

appearance in this region is characteristic. In DMSO, hydrogen bonding with the solvent

slows down proton exchange, allowing the peak to be observed as a sharp singlet.
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Aromatic Protons (δ 6.39-7.20): The three aromatic protons appear in the expected region.

H6 (δ 7.20) is adjacent to the electron-withdrawing ester group, causing it to be the most

deshielded of the ring protons. H5 (δ 6.39) is positioned between the two electron-donating

groups (-NH₂ and -OH), making it the most shielded (upfield). The observed splitting pattern

(doublet, doublet, triplet) is consistent with a 1,2,3-trisubstituted benzene ring.

-NH₂ Protons (δ 6.09): The protons of the primary amine appear as a broad singlet. The

broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical

exchange.

-OCH₃ Protons (δ 3.78): The three protons of the methyl ester group are equivalent and

appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly

characteristic signal for a methyl ester.

¹³C NMR Spectroscopy
While a published spectrum with full peak assignments is not readily available, the acquisition

of ¹³C NMR data for this compound has been documented in the supporting information of

scientific literature.[3][5] Based on the molecular structure and established principles of ¹³C

NMR, an expected spectrum can be described. The technique is invaluable for confirming the

carbon skeleton of the molecule.
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Expected Chemical Shift
(δ) ppm

Carbon Assignment Rationale

~168-170 C7 (C=O)

The carbonyl carbon of the

ester is highly deshielded due

to the attached electronegative

oxygen atoms.

~145-150 C3 (C-OH)

Aromatic carbon directly

attached to the hydroxyl group;

significantly deshielded by

oxygen.

~140-145 C2 (C-NH₂)
Aromatic carbon attached to

the amino group.

~120-125 C5
Aromatic methine carbon (C-

H).

~115-120 C1 (C-COOMe)
Quaternary aromatic carbon

attached to the ester group.

~110-115 C4, C6
Aromatic methine carbons (C-

H).

~52 C8 (-OCH₃)

The methyl carbon of the ester

group, shielded relative to the

aromatic carbons but

deshielded by the adjacent

oxygen.

Experimental Protocol: Acquiring High-Resolution
NMR Spectra
This protocol outlines the standardized steps for preparing and running a solution-state NMR

sample, ensuring data quality and reproducibility.[3][6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Methyl 2-amino-3-
hydroxybenzoate.
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Methodology Workflow:

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Procedure:

Sample Preparation: Accurately weigh 10-20 mg of solid Methyl 2-amino-3-
hydroxybenzoate.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) in a clean vial.[6] Ensure complete dissolution by vortexing. Using a

Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-

5 cm.[3]

Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, using

a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent, which stabilizes the magnetic field.[3] The magnetic field homogeneity is then

optimized through a process called "shimming," which sharpens the NMR signals.

Acquisition: Load a standard ¹H acquisition experiment. Key parameters include the spectral

width, number of scans, and relaxation delay. After acquiring the proton spectrum, load a ¹³C

experiment (e.g., a proton-decoupled experiment) and acquire the carbon spectrum. A

greater number of scans is required for ¹³C due to its low natural abundance (1.1%).[7]

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a

Fourier Transform. The spectrum is then phase-corrected and referenced. The chemical

shifts are calibrated relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm

or the residual solvent peak (DMSO at δ 2.50 for ¹H).[8]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups

present in a molecule. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations (stretching, bending).

Expected IR Absorptions: The structure of Methyl 2-amino-3-hydroxybenzoate contains

phenolic (-OH), primary amine (-NH₂), ester (C=O, C-O), and aromatic (C=C, C-H) functional
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groups. Each of these will give rise to characteristic absorption bands. While a specific

spectrum for this isomer is not published, data from closely related structures and established

correlation tables allow for a reliable prediction of the key spectral features.[9]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3200 - 3600 O-H Stretch (Broad) Phenolic -OH

3300 - 3500 N-H Stretch (Two bands) Primary Amine -NH₂

3000 - 3100 C-H Stretch Aromatic C-H

2850 - 2960 C-H Stretch Methyl -CH₃

1680 - 1710 C=O Stretch (Strong) Ester Carbonyl

~1600, ~1450 C=C Stretch Aromatic Ring

1200 - 1300 C-O Stretch Ester/Phenol

Interpretation and Causality:

-OH and -NH₂ Region: The spectrum is expected to be dominated by a broad O-H stretching

band due to hydrogen bonding. Superimposed on this, two sharper peaks for the symmetric

and asymmetric N-H stretches of the primary amine should be visible.

Carbonyl Stretch: A very strong, sharp absorption band is expected around 1700 cm⁻¹ for the

ester C=O stretch. Its exact position can be influenced by conjugation with the aromatic ring

and potential intramolecular hydrogen bonding between the carbonyl oxygen and the

adjacent amino group.

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals,

including C-O stretching and various bending vibrations, that are unique to the molecule's

overall structure.[2]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
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ATR is the most common sampling technique for IR spectroscopy, as it requires minimal to no

sample preparation for solids and liquids.[10]

Objective: To obtain a high-quality infrared spectrum of solid Methyl 2-amino-3-
hydroxybenzoate.

Step-by-Step Procedure:

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is

clean.[9] With the press disengaged, record a background spectrum. This measures the

instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically

subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient)

onto the center of the ATR crystal.[11]

Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate

contact between the sample and the crystal surface. Optimal contact is crucial for a strong,

high-quality signal.[9]

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Cleaning: After the measurement, retract the press arm, and clean the sample off the crystal

using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or ethanol),

then allow it to dry completely.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular

weight of a compound and, through fragmentation, valuable structural information.

Molecular Ion and Fragmentation: The nominal molecular weight of Methyl 2-amino-3-
hydroxybenzoate is 167. Using a "soft" ionization technique like Electrospray Ionization (ESI),

the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 168.[4][7]
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For structural elucidation, Electron Ionization (EI) is a "hard" technique that imparts significant

energy, causing the molecule to fragment in a reproducible manner.[12] The fragmentation

pattern provides a structural fingerprint.

Plausible EI Fragmentation Pathway: The initial step in EI-MS is the removal of an electron to

form the molecular ion (M⁺˙) at m/z 167. This radical cation is unstable and undergoes

fragmentation.

[M]⁺˙
m/z 167

[M - OCH₃]⁺
m/z 136

- •OCH₃ [M - CO]⁺
m/z 108

- CO

Click to download full resolution via product page

Caption: A plausible fragmentation pathway in EI-MS.

Molecular Ion (m/z 167): The parent ion, corresponding to the intact molecule minus one

electron.

Loss of a Methoxy Radical (m/z 136): A common and highly favorable fragmentation for

methyl esters is the cleavage of the C-O bond to lose a methoxy radical (•OCH₃, 31 Da),

resulting in a stable acylium ion.

Loss of Carbon Monoxide (m/z 108): The acylium ion (m/z 136) can subsequently lose a

neutral molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for

aromatic acylium ions, leading to a substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry
This protocol describes the analysis of a pure, volatile solid sample via a direct insertion probe.

Objective: To determine the molecular weight and fragmentation pattern of Methyl 2-amino-3-
hydroxybenzoate.

Step-by-Step Procedure:
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Sample Preparation: Load a microgram amount of the pure, solvent-free solid sample into a

glass capillary tube. Insert the capillary tube into the direct insertion probe.

Instrument Conditions: The mass spectrometer is operated under a high vacuum. The ion

source is typically heated (e.g., to 200 °C) to ensure volatilization of the sample. The electron

energy is set to a standard 70 eV to generate reproducible fragmentation patterns.[12]

Sample Introduction: The probe is inserted into the mass spectrometer through a vacuum

lock. It is slowly heated to gradually introduce the vaporized sample into the ion source.

Data Acquisition: As the sample enters the ion source, it is bombarded by the electron beam,

creating ions. These ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their m/z ratio. The detector records the ion abundance at each m/z,

generating the mass spectrum.

Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the major fragment ions and

propose structures consistent with the observed mass losses from the molecular ion.

Conclusion
The collective data from NMR, IR, and MS provide a definitive and self-validating

characterization of Methyl 2-amino-3-hydroxybenzoate. ¹H NMR confirms the proton count

and substitution pattern on the aromatic ring, while the expected ¹³C NMR spectrum verifies the

carbon framework. IR spectroscopy identifies all key functional groups—hydroxyl, amine, and

ester—confirming the molecule's chemical nature. Finally, mass spectrometry establishes the

correct molecular weight and offers structural insights through predictable fragmentation

pathways. These orthogonal techniques, when used in concert, provide the high level of

certainty required for research and development in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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